molecular formula C11H6ClF3N2 B2872560 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine CAS No. 221196-00-5

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine

Cat. No.: B2872560
CAS No.: 221196-00-5
M. Wt: 258.63
InChI Key: SLQZHZXZZKZBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine is a biochemical used for proteomics research . It has a molecular weight of 258.63 and a molecular formula of C11H6ClF3N2 .


Synthesis Analysis

Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine and related compounds have been extensively studied using spectroscopic methods and quantum chemical calculations. For example, a study on a similar compound, 6-chloro-4-hydroxy-3-phenyl pyridazine, employed Fourier Transformed Infrared (FT-IR), micro-Raman, and UV/vis spectroscopies, alongside Density Functional Theory (DFT) calculations for molecular geometry optimization, vibrational frequency analysis, and molecular electrostatic potential surface evaluation (Sarıkaya et al., 2017).

Synthesis and Structural Characterization

Pyridazine derivatives, including those related to this compound, have been synthesized and structurally characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These studies also include Density Functional Theory calculations to compare theoretical and experimental results (Sallam et al., 2021).

Herbicidal Applications

Some derivatives of this compound have been found to exhibit herbicidal activities. For instance, certain compounds in this class showed strong herbicidal activities against dicotyledonous plants in greenhouse tests, comparable to commercial bleaching herbicides (Xu et al., 2008).

Corrosion Inhibition

Research has also explored the use of pyridazine derivatives, including 3-Chloro-6-phenylpyrazine, as corrosion inhibitors. Studies using electrochemical techniques revealed their effectiveness in preventing mild steel corrosion in acidic environments. These compounds function as mixed-type inhibitors and display significant inhibition efficiency (Olasunkanmi et al., 2017).

Safety and Hazards

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary statements include P301 + P310 + P330 (if swallowed, call a poison center or doctor, rinse mouth) and P302 + P352 (if on skin, wash with plenty of water) .

Future Directions

While the future directions for 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine specifically are not mentioned in the search results, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-8(11(13,14)15)6-9(16-17-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZHZXZZKZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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